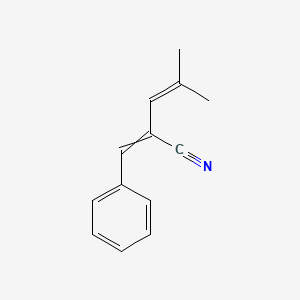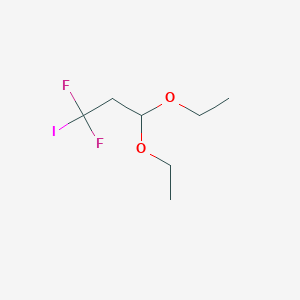![molecular formula C14H17N3O B14235899 Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]- CAS No. 560129-94-4](/img/structure/B14235899.png)
Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]- is a chemical compound with the molecular formula C11H15NO It is a derivative of benzamide, where the amide nitrogen is substituted with a 5-(1,1-dimethylethyl)-1H-pyrazol-3-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]- typically involves the reaction of benzoyl chloride with tert-butylamine to form N-tert-butylbenzamide. This intermediate is then reacted with 3-amino-1H-pyrazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]- may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-tert-Butylbenzamide
- N-tert-Butylcarbamoylbenzene
- 2,2-Dimethyl-N-benzoylethylamine
Uniqueness
Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]- is unique due to its specific substitution pattern on the benzamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
560129-94-4 |
|---|---|
Formule moléculaire |
C14H17N3O |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
N-(5-tert-butyl-1H-pyrazol-3-yl)benzamide |
InChI |
InChI=1S/C14H17N3O/c1-14(2,3)11-9-12(17-16-11)15-13(18)10-7-5-4-6-8-10/h4-9H,1-3H3,(H2,15,16,17,18) |
Clé InChI |
JJHOCOPUUNWSOS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=NN1)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


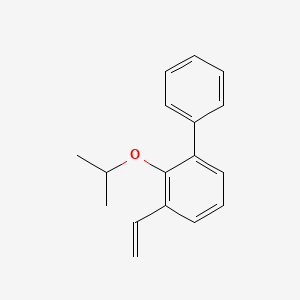
![2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline](/img/structure/B14235832.png)
![6-[(2-{[6-(Decylamino)-6-oxohexyl]sulfanyl}ethyl)sulfanyl]-N-octylhexanamide](/img/structure/B14235839.png)
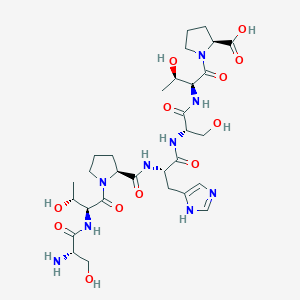
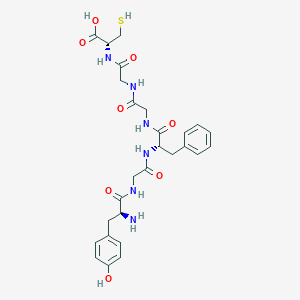
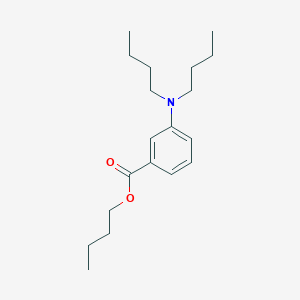

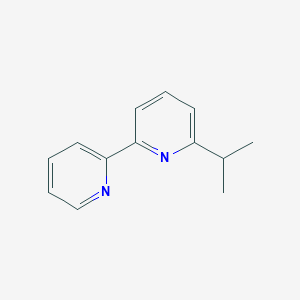
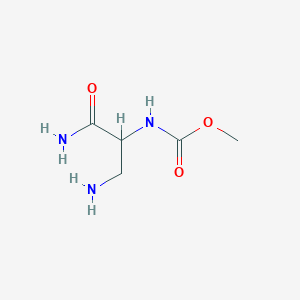
![N-(5-{[2-(1H-Indol-3-yl)ethyl]amino}-2,4-dinitrophenyl)acetamide](/img/structure/B14235898.png)
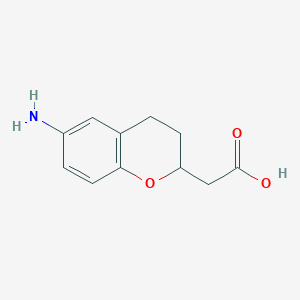
![Trimethyl[(methyltellanyl)ethynyl]silane](/img/structure/B14235908.png)
